C(3'NH)pA

Conformational analysis Dinucleoside phosphates Base stacking

C(3'NH)pA (CAS 70834-14-9), systematically named 3'-deoxy-3'-aminocytidylyl(3'-5')adenosine, is a synthetic dinucleoside monophosphate analog classified under Dinucleoside Phosphates (MeSH D015226). Its defining structural feature is the replacement of the natural 3'-O-P phosphodiester internucleotide bond with a 3'-N-P phosphoramidate linkage (N-P-O bond), yielding the molecular formula C19H26N9O10P with a molecular weight of 571.4 g/mol.

Molecular Formula C19H26N9O10P
Molecular Weight 571.4 g/mol
CAS No. 70834-14-9
Cat. No. B1220079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC(3'NH)pA
CAS70834-14-9
Synonyms3'-deoxy-3'-aminocytidylyl(3'-5')adenosine
C(3'NH)pA
Molecular FormulaC19H26N9O10P
Molecular Weight571.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N)O
InChIInChI=1S/C19H26N9O10P/c20-9-1-2-27(19(32)26-9)17-13(30)10(21)7(37-17)3-35-39(33,34)36-4-8-12(29)14(31)18(38-8)28-6-25-11-15(22)23-5-24-16(11)28/h1-2,5-8,10,12-14,17-18,29-31H,3-4,21H2,(H,33,34)(H2,20,26,32)(H2,22,23,24)/t7-,8-,10-,12-,13-,14-,17-,18-/m1/s1
InChIKeyRFDGFVQDQPIHOX-YRHMQFFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C(3'NH)pA (CAS 70834-14-9): A Phosphoramidate Dinucleoside Phosphate for Ribosomal and Oligonucleotide Research


C(3'NH)pA (CAS 70834-14-9), systematically named 3'-deoxy-3'-aminocytidylyl(3'-5')adenosine, is a synthetic dinucleoside monophosphate analog classified under Dinucleoside Phosphates (MeSH D015226) [1]. Its defining structural feature is the replacement of the natural 3'-O-P phosphodiester internucleotide bond with a 3'-N-P phosphoramidate linkage (N-P-O bond), yielding the molecular formula C19H26N9O10P with a molecular weight of 571.4 g/mol [1][2]. First synthesized via condensation of adenosine 5'-phosphate with 3'-amino-3'-deoxycytidine, this compound serves as a foundational building block for constructing nuclease-resistant oligonucleotides and ribosomal substrate analogs [2].

Why Natural Dinucleoside Phosphates Like CpA Cannot Substitute for C(3'NH)pA in Ribosomal Mechanistic Studies


Natural dinucleoside phosphates such as CpA (cytidylyl(3'-5')adenosine) possess a standard 3'-O-P-O-5' phosphodiester backbone that is susceptible to rapid hydrolysis by ubiquitous phosphodiesterases and exhibits a broad conformational flexibility in solution [1]. C(3'NH)pA replaces the 3'-ester oxygen with an NH group, creating a phosphoramidate (N-P-O) internucleotide bond. This single-atom substitution (O → NH) produces three distinct functional consequences that preclude interchangeability: (i) a marked restriction of accessible conformational space favoring specific base-stacking geometries, (ii) complete resistance to degradation by snake venom and spleen phosphodiesterases, and (iii) altered binding thermodynamics at the ribosomal peptidyl transferase center donor site [1][2][3]. Researchers requiring a defined conformational population, enzymatic stability during prolonged incubations, or specific ribosomal binding characteristics must therefore use C(3'NH)pA rather than the natural CpA analog.

Quantitative Differentiation Evidence for C(3'NH)pA Versus Natural Dinucleoside Phosphates


Conformational Restriction: C(3'NH)pA Exhibits Significantly Limited Conformational Space Compared to Natural CpA

A direct comparative theoretical conformational analysis of CpA and C(3'NH)pA demonstrated that substitution of the natural O-P-O phosphodiester bond with the N-P-O phosphoramidate bond leads to a noticeable limitation of favorable areas in the conformational space of the molecule [1]. This restriction results in an increased equilibrium ratio of conformers exhibiting Pba and Mbb types of base stacking compared to the natural CpA dinucleotide [1]. The conformational restriction directly impacts the molecule's ability to adopt specific geometries required for ribosomal binding interactions [1].

Conformational analysis Dinucleoside phosphates Base stacking Phosphoramidate Molecular modeling

Enzymatic Stability: C(3'NH)pA Is Completely Resistant to Phosphodiesterase Degradation Unlike Natural Dinucleoside Phosphates

Compound IVb, corresponding to 3'-deoxycytidine-3'-amidophosphoryl-(3'→5')-adenosine (i.e., C(3'NH)pA), was explicitly tested for stability against three classes of nucleic acid-degrading enzymes [1]. It was found to be completely resistant to degradation by snake venom phosphodiesterase and spleen phosphodiesterases, enzymes that rapidly hydrolyze natural dinucleoside phosphates with the standard O-P-O linkage [1]. However, C(3'NH)pA retains susceptibility to pancreatic ribonuclease, which degrades it to adenosine and 3'-amino-3'-deoxycytidine (compound IIIb) [1]. This contrasts sharply with natural CpA, which is readily cleaved by all three enzyme classes.

Enzymatic stability Phosphodiesterase resistance Nuclease resistance Phosphoramidate Oligonucleotide stability

Enhanced Ribosomal Donor-Site Binding Affinity of 3'-Amino-Modified Dinucleotides Versus Natural Cytidylic Residues

In a systematic study of donor-site inhibitors of the E. coli ribosomal peptidyl transferase center, the introduction of either natural cytidylic or 3'-deoxy-3'-aminocytidylic residues to the 5'-position of the core inhibitor unit 3'-deoxy-3'-(N-acylaminoacylamido)AMP increased the binding constant by 1-2 orders of magnitude relative to the mononucleotide alone [1]. The basic structural unit (3'-deoxy-3'-(N-acylaminoacylamido)AMP) binds to the donor site with a dissociation constant of approximately 10^-3 M [1]. While both natural and 3'-amino-modified cytidylic extensions enhance binding, the 3'-amino modification additionally confers the enzymatic stability and conformational properties documented above, making the modified dinucleotides functionally distinct despite comparable binding enhancement [1].

Ribosomal peptidyl transferase Donor site inhibitor Binding affinity Dissociation constant Phosphoramidate

Cooperative Binding at Ribosomal PTC: C(3'NH)pA-Containing Pentanucleotides Exhibit Strong Positive Cooperativity

The pentanucleotide C-A-C-C-A(3'NH)-Phe, which incorporates the C(3'NH)pA moiety at its 3'-terminus, binds to E. coli 70S ribosomes and 50S subunits with strong positive cooperativity characterized by a cooperativity coefficient τ = 40 ± 5 [1][2]. Each ribosome or subunit binds two ligand molecules [1]. The association binding constant for C-A-C-C-A(3'NH)-AcPhe at the donor site of the peptidyl transferase center was determined to be 1.5 × 10^6 M^-1, and the binding of this donor-site ligand exhibits positive cooperativity with puromycin binding at the acceptor site (cooperativity coefficient of 10-25, with puromycin association constant of (1-2) × 10^4 M^-1) [1]. The 3'-NH modification is essential for observing this cooperative behavior in the absence of transpeptidation, as natural C-A-C-C-A-Phe undergoes rapid peptide bond formation under the same conditions [2].

Cooperative binding Ribosomal peptidyl transferase center Binding isotherm Cooperativity coefficient CACCA

C(3'NH)pA (CAS 70834-14-9): Validated Research and Industrial Application Scenarios


Quantitative Thermodynamic Characterization of Ribosomal Peptidyl Transferase Center Binding Sites

C(3'NH)pA is an essential precursor for synthesizing C-A-C-C-A(3'NH)-aminoacyl derivatives used to measure cooperative binding interactions at the ribosomal PTC. The 3'-NH modification blocks the transpeptidation reaction, enabling equilibrium binding measurements that are impossible with natural tRNA fragments. Researchers can determine association constants (Ka = 1.5 × 10^6 M^-1 at the donor site) and cooperativity coefficients (τ = 40 ± 5) to quantitatively model ribosomal substrate interactions [1][2]. This application is validated by the binding isotherm studies of Bourd et al. (1983) and Kukhanova et al. (1984) using E. coli 70S ribosomes and 50S subunits.

Synthesis of Phosphodiesterase-Resistant Oligonucleotide Probes and Substrates

The complete resistance of the N-P-O phosphoramidate linkage in C(3'NH)pA to snake venom and spleen phosphodiesterases [3] makes this compound a critical building block for constructing oligonucleotides intended for use in nuclease-rich environments such as cell lysates, serum-containing media, or in vivo settings. Unlike natural dinucleoside phosphates that are rapidly hydrolyzed, oligonucleotides containing the 3'-NH modification maintain structural integrity during prolonged incubations, enabling accurate kinetic measurements and functional assays.

Conformational Probing of tRNA 3'-Terminal Interactions Using Structurally Restricted Dinucleotide Analogs

The restricted conformational flexibility of C(3'NH)pA relative to natural CpA, specifically the increased population of Pba and Mbb base-stacking conformers [4], makes it a valuable conformational probe for studying how the tRNA 3'-terminal dinucleotide is recognized by ribosomal proteins, aminoacyl-tRNA synthetases, and translation factors. By comparing binding or kinetic data obtained with flexible CpA versus conformationally constrained C(3'NH)pA, researchers can infer the bound-state conformation recognized by these macromolecules.

High-Throughput Screening of Ribosome-Targeted Antibiotic Candidates

As described in patent US 2004/0126792, C(3'NH)pA serves as a precursor for pCpCpA-3'-NH-aminoacyl derivatives that function as aminoacyl-tRNA analogs in peptidyl transferase assays [5]. These analogs enable direct monitoring of peptide bond formation without interference from spontaneous transpeptidation, facilitating high-throughput screening of compound libraries for ribosomal inhibitors. The phosphodiesterase resistance of the 3'-NH modification ensures assay stability over extended screening durations.

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